Methane, dichlorobis(methylsulfonyl)- is a chemical compound with the molecular formula and a CAS number of 22439-22-1. It is characterized by the presence of two chloromethyl groups and two methylsulfonyl groups attached to a methane backbone. This compound is a colorless to pale yellow liquid with a density of approximately 1.686 g/cm³ and a boiling point that varies depending on the specific isomeric form. Its structure includes sulfonyl functional groups, which significantly contribute to its reactivity and potential applications in various chemical processes .
The synthesis of methane, dichlorobis(methylsulfonyl)- typically involves multi-step organic reactions. Common methods include:
Methane, dichlorobis(methylsulfonyl)- finds applications across various fields:
Interaction studies involving methane, dichlorobis(methylsulfonyl)- focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential effects on biological systems and its reactivity profiles in synthetic pathways. Understanding these interactions is crucial for assessing safety and efficacy in applications such as pharmaceuticals and agrochemicals .
Methane, dichlorobis(methylsulfonyl)- shares structural and functional similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methane sulfonic acid | Strong organic acid used extensively in synthesis | |
| Methane sulfonyl chloride | Key reagent for protecting groups | |
| Dichloromethane | Common solvent with different reactivity profiles | |
| Bis(methylthio)methane | Contains sulfur but lacks chlorination |
Methane, dichlorobis(methylsulfonyl)- is unique due to its dual functionality as both a sulfonyl and chloromethyl compound, allowing it to participate in diverse
The reactivity of methane, dichlorobis(methylsulfonyl)- is fundamentally governed by the unique electronic properties of its carbon-chlorine bonds and the electron-withdrawing nature of the methylsulfonyl substituents [1] [2]. The compound features two chlorine atoms bonded to a central carbon atom that also bears two methylsulfonyl groups, creating a highly electrophilic carbon center with distinctive activation characteristics [1] [2].
The carbon-chlorine bonds in dichlorobis(methylsulfonyl)methane exhibit enhanced reactivity compared to simple alkyl chlorides due to the strong electron-withdrawing effects of the methylsulfonyl groups [3] [4]. The methylsulfonyl groups, with their sulfur atoms in the +6 oxidation state, create a significant inductive effect that withdraws electron density from the central carbon atom [3] [4]. This electronic perturbation weakens the carbon-chlorine bonds and facilitates nucleophilic attack at the carbon center [5] [6].
The bond dissociation energy of carbon-chlorine bonds in dichloromethane is typically 327 kilojoules per mole [7]. However, the presence of methylsulfonyl substituents in methane, dichlorobis(methylsulfonyl)- significantly modifies this value through electronic effects [3] [4]. The electron-withdrawing sulfonyl groups stabilize the resulting carbanion intermediate formed upon chloride departure, thereby lowering the activation energy for carbon-chlorine bond cleavage [4] [8].
Computational studies have demonstrated that the cleavage of carbon-chlorine bonds in compounds bearing electron-withdrawing groups proceeds through transition states that are stabilized by the electron-deficient character of the substituents [9] [10]. The methylsulfonyl groups in methane, dichlorobis(methylsulfonyl)- provide this stabilization through both inductive and resonance effects, where the sulfur atoms can accommodate additional electron density through expansion of their valence shells [3] [11].
The methylsulfonyl groups in this compound exhibit profound electronic effects that influence the overall reactivity pattern [11] [3]. Each methylsulfonyl group contains a sulfur atom bonded to two oxygen atoms and one methyl group, creating a highly polarized system with significant electron-withdrawing capability [11] [3]. The sulfur-oxygen bonds in the sulfonyl groups have a bond strength of approximately 522 kilojoules per mole, indicating their resistance to cleavage under normal reaction conditions [7] [11].
The electron-withdrawing nature of the methylsulfonyl groups manifests through several mechanisms. The inductive effect operates through the sigma-bond framework, where the electronegative sulfur and oxygen atoms withdraw electron density from the central carbon atom [3] [4]. Additionally, resonance effects can occur when the sulfur atoms participate in hypervalent bonding arrangements, allowing for the accommodation of additional electron pairs [3] [11].
Research findings indicate that the methylsulfonyl groups in para-substituted aromatic systems exhibit sigma constants ranging from +0.86 to +1.27, depending on the specific reaction conditions and substrates involved [3]. These values demonstrate the substantial electron-withdrawing capability of the methylsulfonyl functionality and its ability to stabilize electron-deficient intermediates formed during reaction processes [3] [8].
| Bond Type | Bond Strength (kJ/mol) | Bond Length (pm) | Activation by Transition Metals | Typical Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Carbon-Chlorine (general) | 327 | 177 | Moderate | 8-20 |
| Carbon-Chlorine (in dichloromethane) | 327 | 177 | Moderate | 8-19 |
| Carbon-Sulfur (sulfonyl) | 272 | 182 | Difficult | 15-25 |
| Sulfur-Oxygen (sulfonyl) | 522 | 143 | Very Difficult | >30 |
| Carbon-Hydrogen (aromatic) | 411 | 109 | Easy | 5-15 |
The enhanced electrophilicity of the central carbon atom in methane, dichlorobis(methylsulfonyl)- makes it particularly susceptible to nucleophilic attack [5] [10]. The substitution reactions typically proceed through a concerted mechanism where the nucleophile approaches the carbon center while the chloride ion departs simultaneously [10] [6]. The methylsulfonyl groups facilitate this process by stabilizing the transition state through their electron-withdrawing effects [10] [8].
Kinetic studies of nucleophilic substitution reactions at sulfonyl-substituted carbon centers have revealed that the presence of electron-withdrawing groups significantly accelerates the reaction rates [10] [5]. The rate enhancement is attributed to the stabilization of the transition state, where the developing negative charge on the departing chloride ion is offset by the electron-deficient character of the carbon center [10] [5].
The stereochemical outcome of nucleophilic substitution reactions depends on the specific reaction conditions and the nature of the nucleophile [10] [5]. In cases where the reaction proceeds through a single transition state, inversion of configuration is typically observed, consistent with a concerted mechanism [10] [5]. However, when stabilization of carbocationic intermediates becomes significant, racemization or other stereochemical scrambling may occur [10] [5].
Transition metals play a crucial role in activating the carbon-chlorine bonds of methane, dichlorobis(methylsulfonyl)- through various mechanistic pathways [12] [13]. The interaction between transition metal centers and the compound can lead to selective bond cleavage and subsequent functionalization reactions [12] [14].
Palladium complexes, particularly those in the zero oxidation state, demonstrate exceptional capability for activating carbon-chlorine bonds through oxidative addition processes [15] [16]. In the case of dichloromethane and related compounds, palladium(0) complexes undergo oxidative addition to form square-planar palladium(II) products containing both chloride and alkyl ligands [16] [17]. The reaction typically proceeds with activation energies ranging from 8 to 12 kilocalories per mole, depending on the specific ligand environment and reaction conditions [16] [17].
Rhodium(I) complexes also exhibit high reactivity toward carbon-chlorine bond activation through oxidative addition pathways [17] [12]. The reaction of rhodium(I) complexes with dichloromethane produces rhodium(III) chloromethyl complexes, where the metal center inserts into the carbon-chlorine bond [17] [12]. X-ray crystallographic studies have revealed that the rhodium-carbon bond lengths in these products typically range from 2.050 to 2.162 angstroms, depending on the steric bulk of the supporting ligands [17] [12].
The effectiveness of different transition metals in carbon-chlorine bond activation follows the general trend: rhodium(I) > palladium(0) > platinum(II) > ruthenium(II) [12] [13]. This ordering reflects the electronic properties of the metal centers and their propensity to undergo oxidative addition reactions [12] [13]. The electron-rich nature of low-valent metals facilitates the oxidative addition process by providing the necessary electron density for bond formation with the carbon center [12] [13].
| Metal Center | Carbon-Chlorine Activation | Preferred Mechanism | Electronic Configuration | Typical Ligands |
|---|---|---|---|---|
| Palladium(0) | Excellent | Oxidative Addition | d10 | Phosphines |
| Platinum(II) | Good | Oxidative Addition | d8 | Nitrogen-donors |
| Rhodium(I) | Excellent | Oxidative Addition | d8 | Phosphines |
| Ruthenium(II) | Good | Insertion/Migration | d6 | N-Heterocyclic Carbene/Pentamethylcyclopentadienyl |
| Nickel(0) | Moderate | Radical/Dimerization | d10 | Phosphines |
Ruthenium complexes, particularly those bearing pentamethylcyclopentadienyl and N-heterocyclic carbene ligands, exhibit unique reactivity patterns with dichloromethane and related compounds [18] [19]. The activation process involves initial oxidative addition of the carbon-chlorine bond to form a ruthenium(IV) intermediate, followed by migration of the chloromethyl group to the pentamethylcyclopentadienyl ligand [18] [19]. This migration process is highly exergonic, with calculated free energy changes of approximately -25 kilocalories per mole [18] [19].
Density functional theory calculations have provided detailed insights into the mechanism of ruthenium-mediated activation [18] [19]. The initial carbon-chlorine bond cleavage occurs with an activation energy of approximately 19 kilocalories per mole, but the subsequent migration step provides the thermodynamic driving force for the overall transformation [18] [19]. The migration process involves the formation of a new carbon-carbon bond between the chloromethyl fragment and the pentamethylcyclopentadienyl ring, resulting in a diene derivative [18] [19].
The unique reactivity of ruthenium complexes toward carbon-chlorine bond activation is attributed to their ability to accommodate multiple oxidation states and facilitate unusual rearrangement processes [18] [19]. The flexibility of the ruthenium center allows for the stabilization of high-energy intermediates and the promotion of thermodynamically favorable migration reactions [18] [19].
Nickel complexes exhibit distinctive reactivity patterns in carbon-chlorine bond activation, often involving the formation of dinuclear species through dimerization processes [20] [21]. The reaction of nickel(0) complexes with aryl pivalates and related compounds leads to the formation of dinickel oxidative addition complexes containing bridging organic ligands [20] [21]. These dinuclear species serve as reservoirs for the active mononuclear catalysts through disproportionation reactions [20] [21].
Mechanistic studies have revealed that the dimerization process involves the initial oxidative addition of the carbon-chlorine bond to form a mononuclear nickel(II) intermediate, followed by association with another nickel center to produce the dinuclear complex [20] [21]. The dinuclear species exhibits enhanced stability compared to the mononuclear intermediates, with nickel-nickel bond distances typically ranging from 2.39 to 2.45 angstroms [20] [21].
The catalytic relevance of dinuclear nickel complexes in carbon-chlorine bond activation has been demonstrated through kinetic and spectroscopic studies [20] [21]. The dinuclear species can undergo reversible dissociation to generate the active mononuclear catalysts, which then participate in the desired functionalization reactions [20] [21]. This mechanism provides a pathway for maintaining catalyst activity while preventing the formation of inactive nickel clusters [20] [21].
| Mechanism Type | Metal Center | Activation Energy (kcal/mol) | Product Formation | Reference |
|---|---|---|---|---|
| Oxidative Addition | Palladium(0) | 8.3 | trans-[PdCl(CH2Cl)(L)2] | [16] |
| Oxidative Addition + Migration | Ruthenium(II) | 19.1 | [Ru(η4,κ1-Cl-C5Me5CH2Cl)Cl(L)] | [18] [19] |
| Oxidative Addition | Rhodium(I) | 12.0 | [RhCl(CH2Cl)(L)2] | [17] |
| Dimerization-Mediated | Nickel(0) | 15.5 | [Ni2Cl(aryl)(PCy3)2] | [20] |
Cobalt complexes, particularly those in the +2 oxidation state, can activate carbon-chlorine bonds through redox processes involving boron-containing reagents [22] [23]. The activation of cobalt(II) bis(carboxylate) precatalysts with bis(pinacolato)diboron or pinacolborane leads to the formation of cobalt(I) boryl complexes that are active for carbon-hydrogen bond functionalization [22] [23]. The reduction process involves the formation of cobalt(III) dihydride boryl intermediates, which subsequently undergo reductive elimination to generate the active cobalt(I) species [22] [23].
The mechanism of cobalt-mediated activation involves multiple steps, including the initial coordination of the boron reagent to the cobalt center, followed by oxidative addition and subsequent reductive elimination [22] [23]. The overall process results in the formal reduction of the cobalt center from +2 to +1, accompanied by the generation of boron-containing byproducts [22] [23]. The cobalt(I) boryl complexes exhibit enhanced reactivity toward carbon-hydrogen bond activation, making them valuable catalysts for functionalization reactions [22] [23].
Studies have demonstrated that compounds containing methylsulfonyl functionalities exhibit enhanced stability and bioavailability. The synthesis of 2-(4-methylsulfonylphenyl) indole derivatives has been optimized using phosphorous oxychloride and dimethylformamide systems, achieving yields of 70-80% under controlled conditions [6]. These derivatives serve as important building blocks for anti-inflammatory and anticancer agents [6].
The pharmaceutical industry has increasingly adopted methylsulfonyl chloride derivatives as protecting group reagents for amino alcohols and complex pharmaceutical intermediates [7]. The compound's selectivity in reacting with amines, alcohols, and phenols under controlled conditions makes it an ideal choice for multi-step pharmaceutical syntheses [7].
Methane, dichlorobis(methylsulfonyl)- functions as a critical component in agrochemical formulation development, particularly in the synthesis of herbicides, fungicides, and pesticide formulations. The compound's sulfonyl functional groups contribute significantly to the efficacy and environmental stability of agricultural chemicals [8] [9] [10].
In herbicide synthesis, the compound serves as a key structural component in sulfonylurea herbicides, which represent one of the most important classes of agricultural chemicals. Nicosulfuron, a systemic herbicide used for controlling monocotyledonous and dicotyledonous weeds in corn crops, incorporates methylsulfonyl functionalities in its molecular structure [8]. The compound is formulated at concentrations of 40 g/L in both oil dispersion and suspension concentrate formulations, demonstrating excellent weed control efficacy [8].
The compound's role in fungicide development has been extensively documented, with applications in triazole-based fungicides such as tebuconazole and metconazole. These formulations utilize methylsulfonyl derivatives at concentrations ranging from 60-250 g/L in emulsifiable concentrate and soluble concentrate formulations [8]. The sulfonyl functionalities enhance the systemic activity and persistence of these fungicides, providing effective control against various fungal pathogens [8].
Research has shown that methylsulfonyl compounds contribute to the chemical stability of agrochemical formulations through their electron-withdrawing properties. The incorporation of these functionalities into pesticide molecules enhances their photostability and resistance to environmental degradation [11]. This stability improvement is particularly important for field applications where chemicals are exposed to ultraviolet radiation and varying environmental conditions [11].
The compound also serves as a formulation enhancer in emulsifiable concentrates, where it functions as both an active ingredient precursor and a solvent system component. Studies have demonstrated that methylsulfonyl derivatives improve the emulsification properties of agrochemical formulations, resulting in more stable and effective spray solutions [9] [10].
In specialty agrochemical applications, the compound functions as a building block for novel pesticide chemistries. The synthesis of pyridine-based agrochemicals has incorporated methylsulfonyl functionalities to reduce the dosage requirements of active ingredients while maintaining efficacy [12]. This approach aligns with current regulatory trends toward reduced-risk pesticide formulations [12].
Methane, dichlorobis(methylsulfonyl)- demonstrates significant utility in specialty polymer synthesis and modification processes, particularly in the development of high-performance polymers and functional materials. The compound's dual chlorine and sulfonyl functionalities enable participation in various polymerization and post-polymerization modification reactions [13] [14] [15].
In poly(arylene ether sulfone) synthesis, the compound serves as a key intermediate for introducing sulfonyl groups into polymer backbones. Research has shown that these modifications can be achieved at temperatures ranging from 20-80°C using polar aprotic solvents such as tetrahydrofuran and dimethylformamide [15]. The resulting polymers exhibit enhanced thermal stability and mechanical properties compared to unmodified counterparts [15].
The compound plays a crucial role in polymer functionalization through post-polymerization modification techniques. Studies have demonstrated that methylsulfonyl groups can be introduced into existing polymer chains through nucleophilic substitution reactions, enabling the creation of ion-exchange materials and specialty membranes [16]. These modifications typically proceed under mild conditions with yields exceeding 85% [16].
In cross-linking applications, the compound functions as a bifunctional reagent capable of forming covalent bonds between polymer chains. This capability has been exploited in the development of specialty adhesives and sealants, where the sulfonyl functionalities provide enhanced bonding strength and chemical resistance [17] [18]. The cross-linking reactions typically occur at temperatures between 50-200°C, depending on the polymer substrate and desired properties [18].
Grafting reactions utilizing methane, dichlorobis(methylsulfonyl)- have shown particular promise in the modification of polyethylene and polystyrene derivatives. These reactions proceed through radical mechanisms initiated by peroxide catalysts, resulting in the formation of grafted polymers with improved solubility and processability [13] [18]. The grafting efficiency can be optimized by controlling reaction temperature, initiator concentration, and reaction time [18].
The compound also serves as a precursor for the synthesis of specialty monomers used in controlled polymerization processes. Research has demonstrated that methylsulfonyl-containing monomers can be polymerized using living radical polymerization techniques, producing polymers with narrow molecular weight distributions and controlled architectures [14] [16].
Recent developments in polymer modification have incorporated non-solvent approaches using volatile reagents, where methane, dichlorobis(methylsulfonyl)- derivatives enable surface area preservation during chemical transformation [19]. These techniques allow for the complete transformation of functional groups while maintaining the structural integrity of porous polymer materials [19].
The compound's utility extends to the development of responsive polymers, where the sulfonyl functionalities provide pH and temperature sensitivity. These materials have found applications in drug delivery systems and environmental sensors, where controlled release and response characteristics are essential [20] [18].